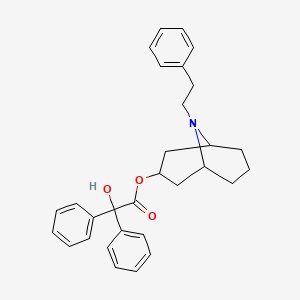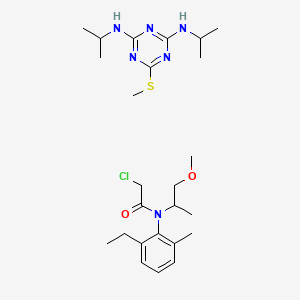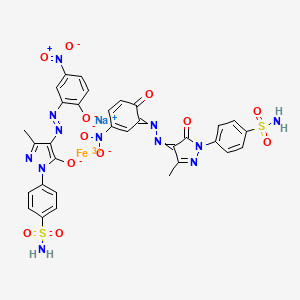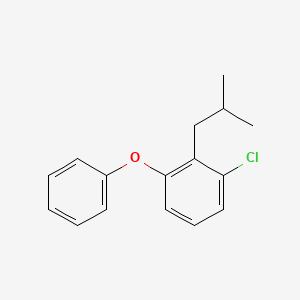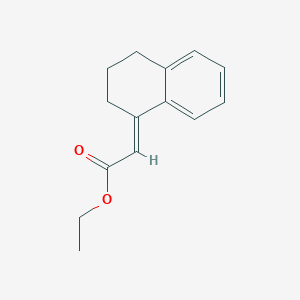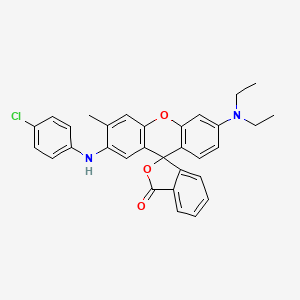![molecular formula C21H46N2O B13765597 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- CAS No. 68123-11-5](/img/structure/B13765597.png)
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- is a chemical compound with a unique structure that includes a long alkyl chain and a diamine group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Around 60-80°C
Solvent: Anhydrous ethanol or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The diamine group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- involves its interaction with various molecular targets through its diamine group. This interaction can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The long alkyl chain also contributes to its hydrophobic interactions, enhancing its ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
N-Propyl-1,3-propanediamine: A similar compound with a shorter alkyl chain.
1,3-Propanediamine, N,N-dimethyl-: Another derivative with different substituents on the diamine group.
Uniqueness
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- stands out due to its long alkyl chain, which imparts unique hydrophobic properties and enhances its interactions with biological membranes. This makes it particularly useful in applications requiring enhanced stability and membrane penetration.
Propiedades
| 68123-11-5 | |
Fórmula molecular |
C21H46N2O |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
N'-(3-pentadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-24-21-16-19-23-18-15-17-22/h23H,2-22H2,1H3 |
Clave InChI |
PUKQYCOBAZVBIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


